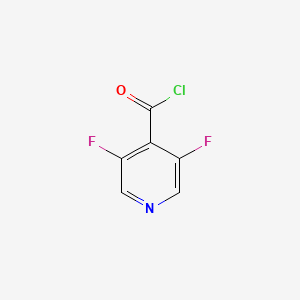
Sodium N-acetylneuraminate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-acetylneuraminate, also known as sodium N-acetylneuraminic acid, is a sodium salt form of N-acetylneuraminic acid. N-acetylneuraminic acid is a type of sialic acid, which is a family of nine-carbon sugars that play crucial roles in biological processes. These sugars are found predominantly in glycoproteins and glycolipids on cell surfaces, where they contribute to cellular recognition, signaling, and adhesion .
準備方法
Synthetic Routes and Reaction Conditions: Sodium N-acetylneuraminate can be synthesized enzymatically from N-acetylmannosamine and pyruvate using N-acetylneuraminate lyase as a catalyst. This enzyme catalyzes the reversible aldol condensation reaction to form N-acetylneuraminic acid, which can then be converted to its sodium salt form .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis route due to its efficiency and specificity. The process typically includes dissolving this compound in water or a mixture of water and an organic solvent, followed by crystallization to obtain the trihydrate form .
化学反応の分析
Types of Reactions: Sodium N-acetylneuraminate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the acetyl or amino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled pH and temperature to ensure specificity and yield .
Major Products: The major products formed from these reactions include various sialic acid derivatives, which have different biological and chemical properties.
科学的研究の応用
Sodium N-acetylneuraminate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sialic acids and their derivatives.
Biology: It plays a role in studying cell surface interactions and signaling pathways.
Medicine: It is used in the development of antiviral drugs, particularly for influenza, as it can inhibit viral attachment to host cells.
Industry: It is utilized in the production of glycoproteins and glycolipids for various biotechnological applications .
作用機序
The mechanism of action of sodium N-acetylneuraminate involves its role in cellular recognition and signaling. It acts as a ligand for various receptors on cell surfaces, mediating interactions between cells and their environment. In the context of viral infections, it serves as a receptor for influenza viruses, facilitating their attachment and entry into host cells .
類似化合物との比較
N-Glycolylneuraminic acid: Another common sialic acid found in mammalian cells.
2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): A sialic acid variant synthesized by the same enzyme, N-acetylneuraminate synthase
Uniqueness: Sodium N-acetylneuraminate is unique due to its specific role in human biology, particularly in cell surface interactions and viral infections. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
特性
CAS番号 |
92413-99-5 |
|---|---|
分子式 |
C11H18NNaO9 |
分子量 |
331.25 g/mol |
IUPAC名 |
sodium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO9.Na/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |
InChIキー |
QKFTYFYIYXTFBX-BKSOAOGQSA-M |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O.[Na+] |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


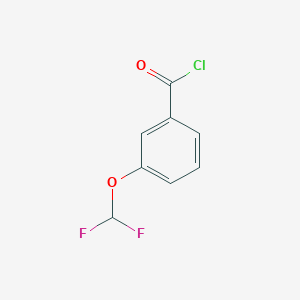
![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

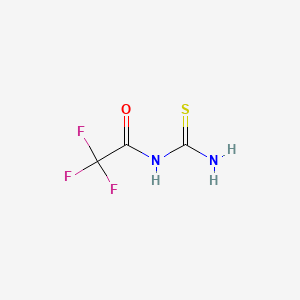

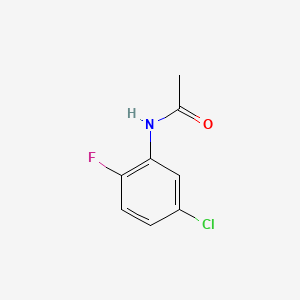
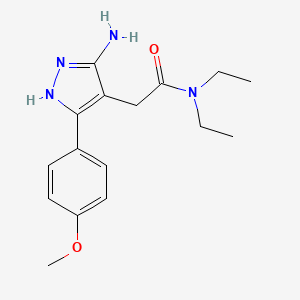



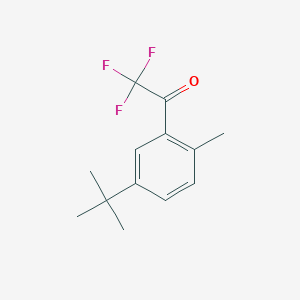
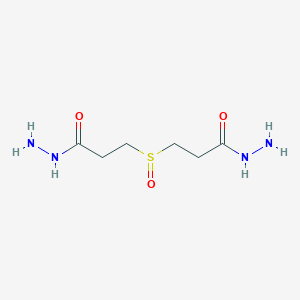
![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
